![molecular formula C22H20N4O3 B2638156 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903854-06-8](/img/structure/B2638156.png)
5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Description
5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has been widely used in scientific research. BPOC is a heterocyclic compound that contains an oxazole ring, a benzoylpiperazine group, and a cyano group. This compound has been shown to have various biological activities, including anticancer, antitumor, and antiviral effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving the synthesis of novel derivatives, including those similar to the specified compound, has been explored for antimicrobial activities. For example, the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives showcased antimicrobial potentials, demonstrating the relevance of such compounds in developing antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Interaction with Hydrazine Hydrate
The interactions of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leading to various recyclization products have been studied, showing the chemical versatility and potential for creating diverse derivatives with potentially significant biological or pharmaceutical applications (Чумаченко, Шаблыкин, & Броварец, 2014).
PPARgamma Agonists
The development and optimization of PPARgamma agonists involve the manipulation of phenyl alkyl ether moieties, including structures similar to the compound , indicating the potential for such chemicals in therapeutic applications, particularly in metabolic diseases (Collins et al., 1998).
Corrosion Inhibition
Compounds with carbonitrile groups have been evaluated for their corrosion inhibition performance on mild steel in acidic conditions, highlighting the potential application of similar compounds in industrial processes to protect metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-5-8-17(14-18)20-24-19(15-23)22(29-20)26-12-10-25(11-13-26)21(27)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIWJZUMOJDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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